molecular formula C34H35N5O10 B554575 Z-Arg(Z)2-Osu CAS No. 132160-73-7

Z-Arg(Z)2-Osu

Cat. No.: B554575
CAS No.: 132160-73-7
M. Wt: 673.7 g/mol
InChI Key: VXTIDXYCZXQJKB-MHZLTWQESA-N
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Description

This compound is notable for its applications in peptide synthesis and bioconjugation due to its ability to form stable amide bonds.

Preparation Methods

The synthesis of Z-Arg(Z)2-Osu involves the protection of the amino and guanidino groups of arginine. The process typically starts with the protection of the α-amino group using tert-butyloxycarbonyl (Boc) and the guanidino group using benzyloxycarbonyl (Z). The protected arginine is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester .

Chemical Reactions Analysis

Z-Arg(Z)2-Osu undergoes several types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines to form stable amide bonds.

    Hydrolysis: In aqueous conditions, it can hydrolyze to form the corresponding carboxylic acid and N-hydroxysuccinimide.

    Deprotection: The Boc and Z protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid) and hydrogenolysis, respectively

Scientific Research Applications

Z-Arg(Z)2-Osu is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in peptide synthesis for the formation of stable amide bonds.

    Biology: It is employed in the modification of proteins and peptides for various biological studies.

    Industry: It is used in the production of bioconjugates and other specialized chemical products .

Mechanism of Action

The primary mechanism of action of Z-Arg(Z)2-Osu involves the formation of amide bonds through nucleophilic substitution. The N-hydroxysuccinimide ester reacts with nucleophiles such as amines, leading to the formation of stable amide bonds. This reaction is facilitated by the presence of the Boc and Z protecting groups, which prevent unwanted side reactions .

Comparison with Similar Compounds

Z-Arg(Z)2-Osu can be compared with other similar compounds such as:

    Boc-Arg(Z)-Osu: Similar in structure but with only one Z protecting group.

    Fmoc-Arg(Z)2-Osu: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.

    Cbthis compound: Uses carbobenzoxy (Cbz) as the protecting group instead of Boc

This compound is unique due to its dual Z protecting groups, which provide enhanced stability and selectivity in peptide synthesis.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H35N5O10/c40-28-18-19-29(41)39(28)49-30(42)27(36-32(43)46-21-24-11-4-1-5-12-24)17-10-20-35-31(37-33(44)47-22-25-13-6-2-7-14-25)38-34(45)48-23-26-15-8-3-9-16-26/h1-9,11-16,27H,10,17-23H2,(H,36,43)(H2,35,37,38,44,45)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTIDXYCZXQJKB-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H35N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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